Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate
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Overview
Description
Scientific Research Applications
Microwave-Mediated Synthesis
- Microwave irradiation and solvent-free conditions can be used to synthesize novel pyrimido[1,2-a]pyrimidines using Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates (Eynde et al., 2001).
Novel Compounds Synthesis and Biological Evaluation
- Novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives were synthesized using microwave assistance under solvent-free conditions. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Phosphine-Catalyzed Annulation
- Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
Inhibitors of Gene Expression
- Analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells (Palanki et al., 2002).
Synthesis of Pyrido Thieno[2,3-d]pyrimidines
- The synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, exploring novel heterocyclic compounds (El-Kashef et al., 2010).
Antioxidant Agents
- A series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antioxidant activity (Asha et al., 2009).
Mechanism of Action
Target of Action
The compound “Ethyl 2-(4-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate” contains a trifluoromethyl group and a pyridinium salt , which are known to play important roles in pharmaceuticals, agrochemicals, and materials . The specific targets of this compound could depend on the context of its use.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, trifluoromethylation often involves the formation of carbon-centered radical intermediates .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Trifluoromethylation and pyridinium salts have been associated with a wide range of research topics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, trifluoromethylation can lead to the formation of carbon-centered radical intermediates .
Properties
IUPAC Name |
ethyl 2-pyridin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-21-12(20)9-7-18-11(8-3-5-17-6-4-8)19-10(9)13(14,15)16/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFNTPCVZOABJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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